2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

Catalog No.
S11578235
CAS No.
M.F
C23H18N2O4
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-...

Product Name

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

IUPAC Name

2-[4-(2-oxochromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C23H18N2O4/c26-22(25-14-16-9-11-24-12-10-16)15-28-19-7-5-17(6-8-19)20-13-18-3-1-2-4-21(18)29-23(20)27/h1-13H,14-15H2,(H,25,26)

InChI Key

YFKPZLIHMZGTDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=NC=C4

The compound 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule featuring a chromen-3-yl group, a phenoxy linkage, and a pyridin-4-ylmethyl acetamide moiety. Its molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of approximately 318.36 g/mol. The structural arrangement of this compound suggests potential interactions with various biological targets, making it significant in medicinal chemistry.

Typical for acetamides and phenolic compounds. Key reactions include:

  • Acylation Reactions: The acetamide group can participate in acylation reactions, allowing for the introduction of different acyl groups.
  • Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Oxidation: The chromen-3-ylic moiety can be oxidized to form more reactive species, potentially enhancing biological activity.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium hydroxide for hydrolysis.

Preliminary studies indicate that 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide exhibits significant biological activities, including:

  • Antioxidant Properties: The chromen moiety is known for its ability to scavenge free radicals.
  • Anti-inflammatory Effects: The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Initial screenings suggest that it may interact with cancer cell lines, potentially inducing apoptosis.

These activities are attributed to its structural features that allow interaction with various enzymes and receptors critical for cellular functions.

The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide typically involves several steps:

  • Formation of the Chromenone Intermediate: This can be achieved through cyclization reactions involving phenolic precursors and appropriate carbonyl compounds.
  • Phenoxy Group Introduction: The phenoxy linkage can be formed by nucleophilic substitution reactions where the chromenone reacts with phenolic compounds.
  • Pyridine Functionalization: The final step often involves attaching the pyridin-4-ylmethyl group through amide bond formation using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

Optimizing these synthetic routes is crucial for improving yield and purity.

The compound has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting oxidative stress-related diseases and cancer.
  • Agriculture: Potential use as a bioactive agent in agrochemicals due to its antioxidant properties.
  • Material Science: Could be explored in developing novel materials with specific optical or electronic properties due to its unique structure.

Interaction studies focus on how 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide interacts with specific molecular targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its biological effects.

These studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide, including:

Compound NameStructural FeaturesUnique Aspects
3-(4-hydroxyphenyl)-7-[2-(trifluoromethyl)phenyl]chromen-4-oneContains chromenone structureFluorinated substituent may enhance bioactivity
3-(4-hydroxyphenyl)-7-[5-pyridinyl]chromen-4-onePyridine ring additionPotentially alters pharmacokinetics
7-[5-(4-chlorophenyl)]chromen-4-oneChlorinated phenyl groupMay exhibit different anti-cancer properties

The uniqueness of 2-[4-(2-oxo-2H-chromen-3-ylic)phenoxy]-N-(pyridin-4-ylmethyl)acetamide lies in its specific combination of hydroxy and methoxy substituents along with its acetamide linkage, which may provide distinct biological effects compared to similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

386.12665706 g/mol

Monoisotopic Mass

386.12665706 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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